4-acetamido-N-(2-(3-(4-methoxyphenyl)propanamido)ethyl)benzamide
Description
Properties
IUPAC Name |
4-acetamido-N-[2-[3-(4-methoxyphenyl)propanoylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15(25)24-18-8-6-17(7-9-18)21(27)23-14-13-22-20(26)12-5-16-3-10-19(28-2)11-4-16/h3-4,6-11H,5,12-14H2,1-2H3,(H,22,26)(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEABIFSCVDGTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Acetamido-N-(2-(3-(4-methoxyphenyl)propanamido)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 336.42 g/mol
The compound features an acetamido group, a propanamido chain, and a methoxyphenyl moiety, which contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit mechanisms that may include:
- Inhibition of Mitotic Kinesins : Compounds within this structural class can inhibit mitotic kinesins such as HSET (KIFC1), leading to the induction of multipolar spindles in cancer cells. This results in aberrant cell division and subsequent cell death .
- Antitumor Activity : The presence of the methoxyphenyl group is believed to enhance the compound's interaction with cellular targets involved in tumor growth and proliferation.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4NCA (cancer) | 0.15 | Induction of multipolarity | |
| HeLa | 0.25 | Inhibition of cell proliferation | |
| MCF-7 | 0.30 | Apoptosis induction via mitochondrial pathways |
Case Studies
- Case Study on Antitumor Efficacy :
- Pharmacokinetics :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituents on the benzamide core, side-chain length, and aromatic group modifications. Below is a comparative analysis:
Pharmacological and Functional Comparisons
- Receptor Binding: The target compound’s benzamide core and methoxyphenyl group resemble sigma receptor ligands like [125I]PIMBA, which show high tumor uptake in prostate cancer models. However, the absence of iodination or piperidinyl groups in the target may limit its diagnostic utility .
- Enzyme Inhibition : Sulfamoyl-containing analogs (e.g., C20H24N4O5S) are associated with enzyme inhibition due to sulfonamide’s interaction with catalytic sites. The target compound’s acetamido and propanamido groups may instead favor protein-protein interaction modulation.
- Metabolic Stability : Fluorophenyl analogs (e.g., C19H20FN3O3) exhibit enhanced metabolic stability compared to methoxyphenyl derivatives, which are prone to demethylation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
